molecular formula C25H20N2O3S2 B12156270 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12156270
M. Wt: 460.6 g/mol
InChI Key: FZJCMAKKBVKECJ-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione .
  • It belongs to the class of pyrrolidine-2,3-dione derivatives .
  • The compound’s structure consists of a benzothiazole ring fused with a pyrrolidine-2,3-dione ring, along with a thiophene substituent.
  • Its molecular formula is C22H18N2O2S2 .
  • Preparation Methods

    • Synthetic Routes : The compound can be synthesized through various routes, including condensation reactions or cyclizations involving appropriate precursors.
    • Reaction Conditions : Specific conditions depend on the chosen synthetic pathway.
    • Industrial Production : While there isn’t a widely established industrial method, research laboratories can produce it on a smaller scale.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo oxidation , reduction , and substitution reactions.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the thiol group to a sulfone.
      • Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
      • Substitution : Halogenation reactions using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) can introduce halogens.
    • Major Products : Oxidation yields the sulfone derivative, reduction leads to the corresponding alcohol, and substitution results in halogenated derivatives.
  • Scientific Research Applications

    • Chemistry : Used as a building block in organic synthesis due to its unique structure.
    • Biology : Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
    • Medicine : Research on its pharmacological properties, including potential drug development.
    • Industry : Limited applications due to its complexity.
  • Mechanism of Action

    • Targets : The compound may interact with specific enzymes, receptors, or cellular pathways.
    • Pathways : Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Uniqueness : Its benzothiazole-pyrrolidine fusion sets it apart.
    • Similar Compounds : Other benzothiazole derivatives, such as thiazole-based compounds , share some features.

    Properties

    Molecular Formula

    C25H20N2O3S2

    Molecular Weight

    460.6 g/mol

    IUPAC Name

    1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C25H20N2O3S2/c1-13-6-8-16(9-7-13)21-19(22(28)17-5-4-10-31-17)23(29)24(30)27(21)25-26-20-15(3)11-14(2)12-18(20)32-25/h4-12,21,29H,1-3H3

    InChI Key

    FZJCMAKKBVKECJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(C=C(C=C4S3)C)C)O)C(=O)C5=CC=CS5

    Origin of Product

    United States

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